molecular formula C10H6O2 B14715790 2-Methylidene-1H-indene-1,3(2H)-dione CAS No. 20444-87-5

2-Methylidene-1H-indene-1,3(2H)-dione

Cat. No.: B14715790
CAS No.: 20444-87-5
M. Wt: 158.15 g/mol
InChI Key: LXELBQMGKYWFHS-UHFFFAOYSA-N
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Description

2-Methylidene-1H-indene-1,3(2H)-dione is an organic compound characterized by a unique structure that includes an indene backbone with a methylidene group and two ketone functionalities. This compound is of interest in organic chemistry due to its potential reactivity and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methylidene-1H-indene-1,3(2H)-dione typically involves the following steps:

    Starting Materials: The synthesis may begin with indene or its derivatives.

    Reaction Conditions:

    Industrial Production Methods: Industrial synthesis might involve optimized reaction conditions to maximize yield and purity, including the use of catalysts and controlled temperature and pressure conditions.

Chemical Reactions Analysis

Types of Reactions

2-Methylidene-1H-indene-1,3(2H)-dione can undergo several types of chemical reactions:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone groups to alcohols.

    Substitution: The methylidene group can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Used in the production of polymers, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism by which 2-Methylidene-1H-indene-1,3(2H)-dione exerts its effects involves interactions with various molecular targets. These may include enzymes, receptors, and other proteins. The pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Indene: The parent compound, which lacks the methylidene and ketone groups.

    1H-Indene-1,3(2H)-dione: A similar compound without the methylidene group.

    2-Methylindene: A compound with a methyl group instead of a methylidene group.

Properties

IUPAC Name

2-methylideneindene-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6O2/c1-6-9(11)7-4-2-3-5-8(7)10(6)12/h2-5H,1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXELBQMGKYWFHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C1C(=O)C2=CC=CC=C2C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80594417
Record name 2-Methylidene-1H-indene-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80594417
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.15 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20444-87-5
Record name 2-Methylidene-1H-indene-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80594417
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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